3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno[8,7-e][1,3]oxazin-4-one class, characterized by a fused tricyclic core comprising a chromene ring, an oxazine ring, and a tetrahydrooxazinone moiety. The 2-methoxyphenyl group at position 3 and the 2,2,6,6-tetramethylpiperidin-4-yl group at position 9 distinguish it structurally.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-26(2)12-17(13-27(3,4)28-26)29-14-20-23(33-16-29)11-10-19-24(30)21(15-32-25(19)20)18-8-6-7-9-22(18)31-5/h6-11,15,17,28H,12-14,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGFERPKPFVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 951959-19-6) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H32N2O4
- Molecular Weight : 448.56 g/mol
- Chemical Structure : The compound features a complex structure combining a chromeno[8,7-e][1,3]oxazine core with a methoxyphenyl and a tetramethylpiperidine moiety.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing the tetramethylpiperidine structure exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that related piperidine derivatives showed cytotoxic effects against leukemia cell lines and colon cancer cells. The anticancer evaluation reported IC50 values in the micromolar range for several synthesized derivatives .
Neuropharmacological Effects
The presence of the piperidine ring suggests potential neuropharmacological applications:
- Serotonin Receptor Affinity : Compounds with similar structures have shown high affinity for serotonin receptors (5-HT), indicating potential use as antidepressants or anxiolytics. For example, related compounds demonstrated K_i values in the nanomolar range for 5-HT_1A receptor binding .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Mechanism : The antioxidant activity may be attributed to the ability to scavenge free radicals and inhibit lipid peroxidation.
- Research Findings : Studies have shown that similar chromeno derivatives possess significant antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .
Data Summary Table
Scientific Research Applications
Research indicates that this compound exhibits various biological activities that can be leveraged for therapeutic purposes:
Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities. Compounds with similar oxazine frameworks have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Anti-inflammatory Activity
Studies on related oxazine derivatives have shown significant anti-inflammatory effects in both in vitro and in vivo models. The structure-activity relationship (SAR) indicates that modifications to the core structure can enhance efficacy against inflammatory pathways.
Anticancer Potential
Preliminary research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antiviral Activity
Recent investigations into related compounds have revealed promising results in inhibiting viral proteases, including those associated with coronaviruses. The potential for this compound to act as an antiviral agent warrants further exploration.
Medicinal Chemistry Applications
The unique structure of 3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one positions it as a valuable candidate in drug development:
Drug Design
The compound's ability to interact with biological targets makes it a suitable candidate for drug design initiatives aimed at developing new therapeutics for inflammatory diseases and cancer.
Structure-Activity Relationships
Understanding the SAR of this compound can lead to the development of more potent analogs with improved pharmacological profiles. Researchers can modify various functional groups to optimize efficacy and minimize side effects.
Case Studies
Several case studies highlight the applications and effectiveness of compounds within the same structural class:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Chromeno-oxazinone derivatives exhibit structural diversity based on substituents at positions 3, 4, and 7. Key analogs include:
- 4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one (): Substitution at position 4 with a 4-methoxyphenyl group and a 4-methylbenzyl group at position 8. The benzyl group enhances lipophilicity compared to the tetramethylpiperidine group in the target compound .
- 9-(3-Methoxybenzyl)-4-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one (): A propyl group at position 4 and a 3-methoxybenzyl group at position 9. The propyl chain may increase metabolic stability compared to aromatic substituents .
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogenated substituents (e.g., 4-chloro/bromo in 6l and 6m) enhance bioactivity but reduce yields compared to non-halogenated analogs (e.g., 6o, 66% yield) .
- Tetramethylpiperidine vs. Benzyl Groups : The piperidine group in the target compound may improve steric shielding and resistance to oxidative degradation, akin to hindered amine light stabilizers (HALS) in polymer chemistry .
Q & A
Q. What are the key synthetic pathways for synthesizing this chromeno-oxazine derivative?
Methodological Answer: The compound is synthesized via multi-step pathways, typically involving:
- Pechmann condensation to construct the chromene core, followed by oxazine ring formation through cyclization with amines or amides .
- Substituent introduction : The 2-methoxyphenyl group is added via Friedel-Crafts alkylation or Suzuki coupling, while the tetramethylpiperidine moiety is incorporated via nucleophilic substitution or reductive amination .
- Critical parameters : Reaction temperatures (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., p-TsOH for condensation) significantly impact yields (72–95%) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use 1H/13C NMR in CDCl3 with TMS as an internal standard to resolve aromatic protons (δ 6.5–8.0 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 463.25) and isotopic patterns .
- X-ray crystallography : Resolve stereochemistry and bond angles for the fused chromeno-oxazine system .
Q. What preliminary biological assays are recommended to explore its activity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Antimicrobial testing : Employ microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent polarity (e.g., switching from DCM to acetonitrile reduces byproducts) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for cyclization efficiency .
- In-line monitoring : Employ HPLC or FTIR to detect intermediates (e.g., enol ethers) and adjust conditions in real time .
Q. What computational methods elucidate the compound’s reaction mechanisms?
Methodological Answer:
- DFT calculations : Model transition states for oxazine ring closure (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
- Molecular docking : Predict binding poses with biological targets (e.g., kinase active sites) using AutoDock Vina .
- Kinetic isotope effects (KIE) : Study deuterated analogs to confirm proton-transfer steps in condensation reactions .
Q. How can contradictory bioactivity data (e.g., varying IC50 values) be resolved?
Methodological Answer:
- Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) to rule out false positives .
- Solubility adjustments : Use DMSO/water mixtures to ensure compound dissolution and avoid aggregation artifacts .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with halogens) to isolate pharmacophoric groups .
Q. What strategies stabilize the compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-dependent NMR : Analyze protonation states of the piperidine nitrogen (pKa ~9.5) to identify stable formulations .
- Lyophilization : Preserve integrity by lyophilizing from tert-butanol/water mixtures .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts)?
Methodological Answer:
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering in oxazine) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Assign overlapping signals (e.g., diastereotopic methyl groups) through spin-spin coupling .
- Comparative crystallography : Cross-validate with X-ray structures to confirm substituent orientations .
Q. Why do synthetic yields vary across labs despite identical protocols?
Methodological Answer:
- Trace metal analysis : Use ICP-MS to detect catalyst residues (e.g., Pd from coupling reactions) that inhibit cyclization .
- Moisture control : Employ gloveboxes (<10 ppm H2O) for moisture-sensitive steps (e.g., Grignard additions) .
- Reagent purity : Validate amine precursors via GC-MS to exclude oxidized impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
